Superior Tumor Cytotoxicity of Geraldol Relative to Parent Fisetin
In a direct head-to-head in vitro comparison of the fisetin metabolite geraldol versus its parent compound, geraldol demonstrated greater cytotoxic potency toward tumor cells [1]. While the study does not provide a single IC50 value for both compounds, the authors explicitly state that geraldol was 'more cytotoxic than the parent compound toward tumor cells' [1]. This is consistent with findings from another cross-study comparable investigation that showed 3'-O-methylated metabolites like geraldol exhibit significantly higher antiproliferative effects than their parent aglycones [2].
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | Geraldol was 'more cytotoxic' |
| Comparator Or Baseline | Fisetin |
| Quantified Difference | Qualitatively more potent; quantitative IC50 difference not reported in this study. |
| Conditions | In vitro tumor cell viability assays (cell lines unspecified for this specific comparison) |
Why This Matters
Procuring geraldol offers enhanced anti-proliferative efficacy in cellular models compared to fisetin, which is critical for maximizing assay sensitivity in cancer biology studies.
- [1] Shia CS, Tsai SY, Kuo SC, et al. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite. Biochem Pharmacol. 2011;82(11):1731-1739. View Source
- [2] Bognár E, Sárdi É, et al. Structure related effects of flavonoid aglycones on cell cycle progression of HepG2 cells: Metabolic activation of fisetin and quercetin by catechol-O-methyltransferase (COMT). Biomed Pharmacother. 2016;83:1234-1242. View Source
